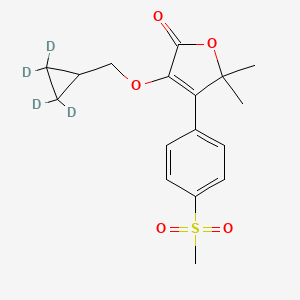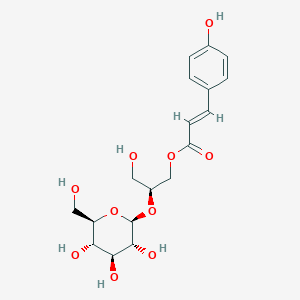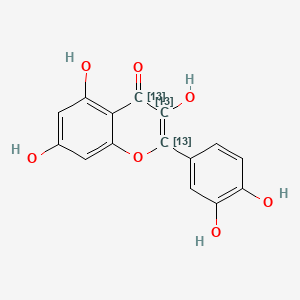
Nefopam-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nefopam-d3 Hydrochloride is a deuterated form of Nefopam Hydrochloride, a centrally acting, non-opioid analgesic used primarily for the treatment of moderate to severe pain. It is known for its central stimulant and sympathomimetic properties. This compound is structurally similar to Nefopam but contains deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nefopam-d3 Hydrochloride involves the introduction of deuterium atoms into the Nefopam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The general synthetic route involves the following steps:
Starting Material: The synthesis begins with the preparation of Nefopam.
Deuterium Exchange: The hydrogen atoms in Nefopam are replaced with deuterium atoms using a deuterium source such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Hydrochloride Formation: The deuterated Nefopam is then converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Nefopam are synthesized and subjected to deuterium exchange reactions.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Formulation: The final product is formulated into the desired dosage forms, such as tablets or injectable solutions.
化学反応の分析
Types of Reactions
Nefopam-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and substituted analogs with various functional groups.
科学的研究の応用
Nefopam-d3 Hydrochloride has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to study the metabolic pathways and pharmacokinetics of the compound using techniques like mass spectrometry.
Pain Management Research: It is used in preclinical and clinical studies to evaluate its efficacy and safety as an analgesic.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions and their effects on metabolism and efficacy.
Biological Research: this compound is employed in studies exploring its effects on neurotransmitter systems and pain pathways.
作用機序
Nefopam-d3 Hydrochloride exerts its analgesic effects through multiple mechanisms:
Triple Monoamine Reuptake Inhibition: It inhibits the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Antihyperalgesic Activity: The compound modulates glutamatergic transmission, reducing hyperalgesia and pain perception.
Central Stimulant Effects: this compound has central stimulant properties, which contribute to its analgesic effects.
類似化合物との比較
Similar Compounds
Nefopam Hydrochloride: The non-deuterated form of Nefopam-d3 Hydrochloride, used for similar analgesic purposes.
Orphenadrine: A centrally acting muscle relaxant with structural similarities to Nefopam.
Diphenhydramine: An antihistamine with central nervous system effects similar to Nefopam.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the compound’s metabolic pathways. This makes it a valuable tool in drug development and research.
特性
分子式 |
C17H20ClNO |
|---|---|
分子量 |
292.8 g/mol |
IUPAC名 |
1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/i1D3; |
InChIキー |
CNNVSINJDJNHQK-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |
正規SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



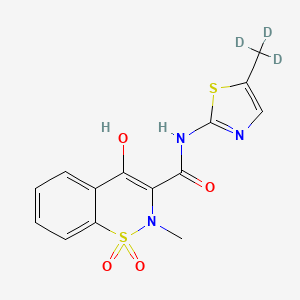
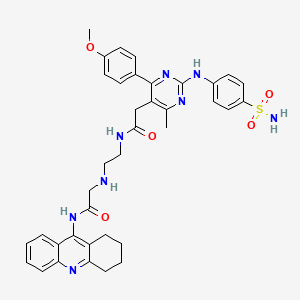
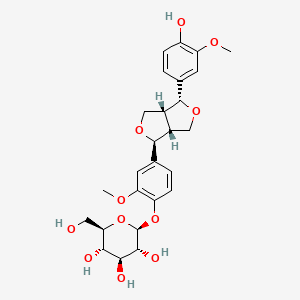
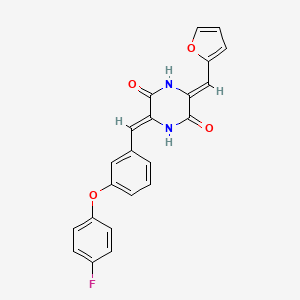
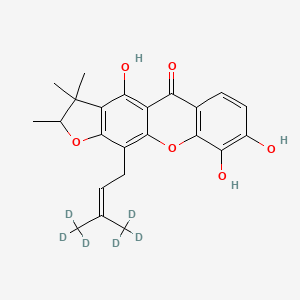
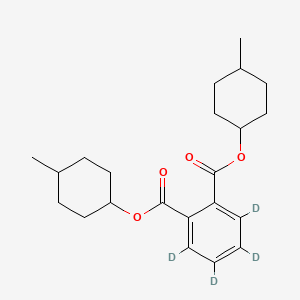
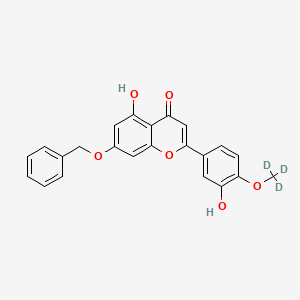
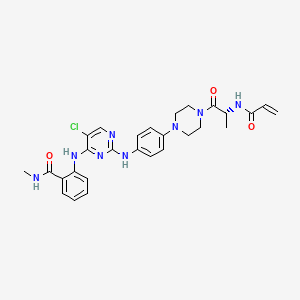
![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
